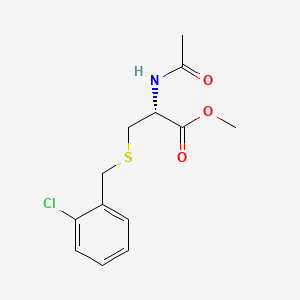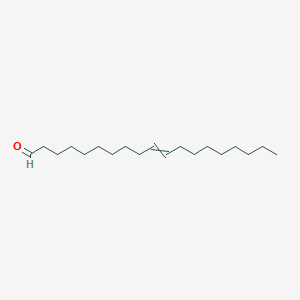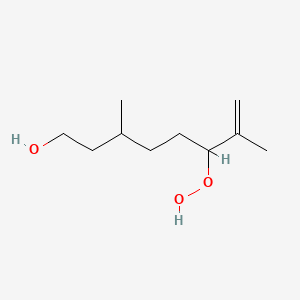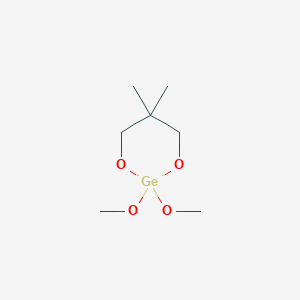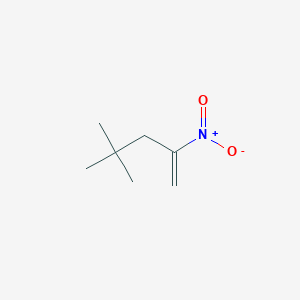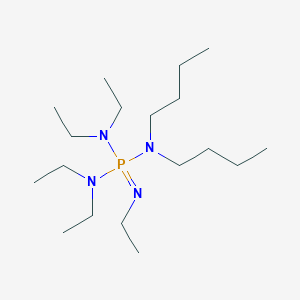
N,N-Dibutyl-N',N',N'',N'',N'''-pentaethylphosphorimidic triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide typically involves the reaction of dibutylamine with phosphorimidic triamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide involves large-scale reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphorimidic triamide derivatives, while substitution reactions can yield a variety of substituted phosphorimidic triamides.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide include:
- N,N-Dibutylformamide
- N,N-Di-n-butylthiourea
Uniqueness
N,N-Dibutyl-N’,N’,N’‘,N’‘,N’‘’-pentaethylphosphorimidic triamide is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Propiedades
Número CAS |
80920-61-2 |
|---|---|
Fórmula molecular |
C18H43N4P |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
N-[bis(diethylamino)-ethylimino-λ5-phosphanyl]-N-butylbutan-1-amine |
InChI |
InChI=1S/C18H43N4P/c1-8-15-17-22(18-16-9-2)23(19-10-3,20(11-4)12-5)21(13-6)14-7/h8-18H2,1-7H3 |
Clave InChI |
PEFMYSIGKFGFFJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)P(=NCC)(N(CC)CC)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


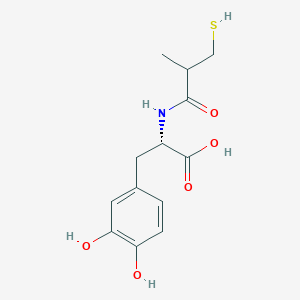
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)

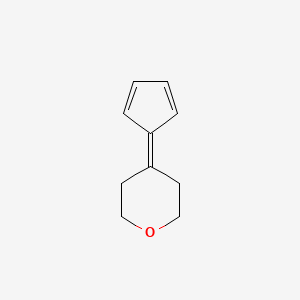
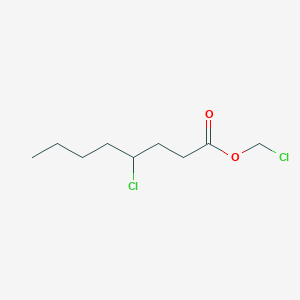
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/structure/B14430488.png)
